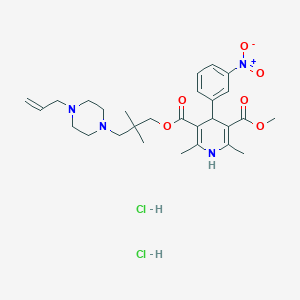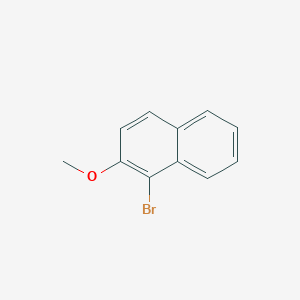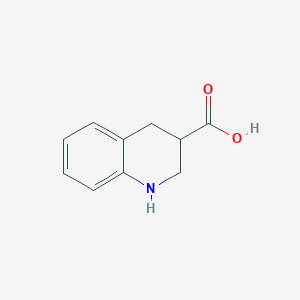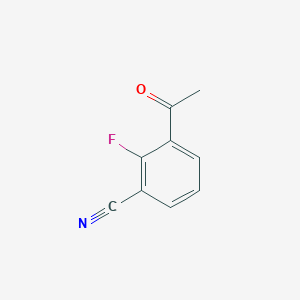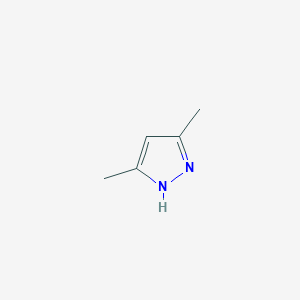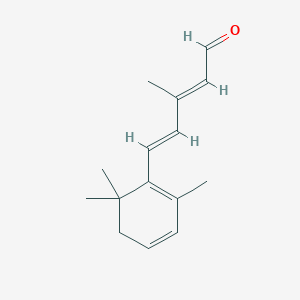
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is a natural compound found in various plants and fruits. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is not yet fully understood. However, studies have shown that the compound exerts its therapeutic effects through various mechanisms, including the inhibition of inflammatory mediators, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which can protect cells from oxidative damage. In addition, the compound has been shown to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal in lab experiments is its potential therapeutic properties. The compound has been shown to have a wide range of applications in the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its availability. The compound is not readily available and can be difficult to synthesize.
Orientations Futures
There are several future directions for the study of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its therapeutic effects. Another direction is to explore the potential applications of the compound in the treatment of other diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
Méthodes De Synthèse
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal can be synthesized through various methods. One of the most common methods involves the isolation of the compound from essential oils extracted from plants such as ginger, turmeric, and black pepper. Another method involves the chemical synthesis of the compound using organic chemistry techniques.
Applications De Recherche Scientifique
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been extensively studied for its potential therapeutic properties. Research has shown that the compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Propriétés
Numéro CAS |
25528-87-4 |
|---|---|
Nom du produit |
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal |
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienal |
InChI |
InChI=1S/C15H20O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9,11H,10H2,1-4H3/b8-7+,12-9+ |
Clé InChI |
OJHSBMRFBRXYNM-ANKZSMJWSA-N |
SMILES isomérique |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=O)/C |
SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C |
SMILES canonique |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C |
Synonymes |
(E,E)-3-Methyl-5-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4-pentadienal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



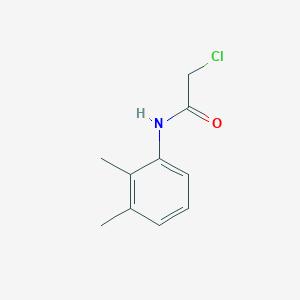
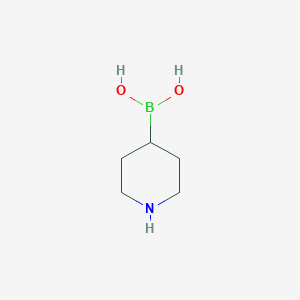
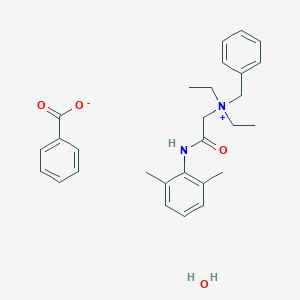
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
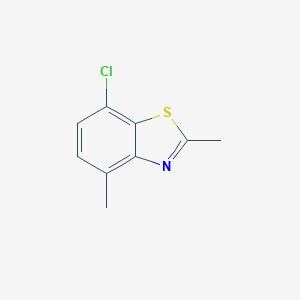
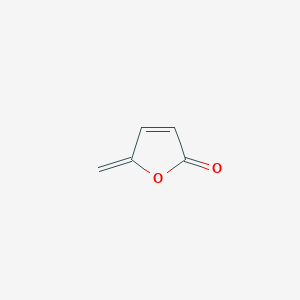
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
